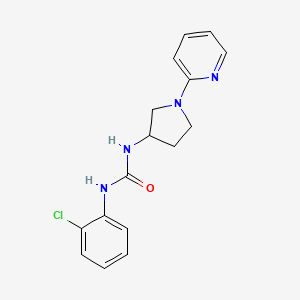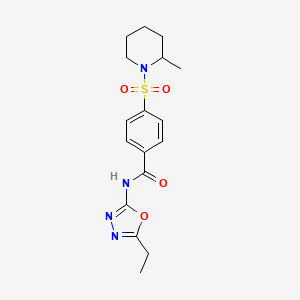
4-methoxy-1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Derivative Syntheses
The compound is relevant in the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. Such processes yield a variety of heterocycles like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, which are essential in pharmaceuticals and materials science. For instance, the synthesis involving oxidative carbonylation conditions in methanol or methanol/acetonitrile mixtures at elevated pressures and temperatures can produce dihydropyridinone and tetrahydropyridinedione derivatives, among others, in satisfactory yields. These methods are pivotal for generating novel compounds with potential biological activities (Bacchi et al., 2005).
Novel Benzodifuranyl and Heterocyclic Compounds
Another application involves the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone. These synthesized compounds have been evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting the potential of such chemical frameworks in developing new therapeutic agents. The ability to generate diverse heterocyclic compounds through modifications signifies the compound's versatility in drug discovery processes (Abu‐Hashem et al., 2020).
Anticonvulsant Enaminones and Pyridine Derivatives
The structural motifs present in 4-methoxy-1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide are also foundational in the synthesis and study of anticonvulsant enaminones and various pyridine derivatives. These compounds, with their distinctive hydrogen bonding patterns and structural conformations, have been explored for their potential anticonvulsant activities. Such research underscores the compound's applicability in developing new pharmacologically active agents targeting neurological disorders (Kubicki et al., 2000).
Electrochromic and Antimicrobial Agents
Further extending its application, derivatives of this compound have been studied for their electrochromic properties and as antimicrobial agents. For example, aromatic polyamides with pendent units derived from similar structural frameworks exhibit significant electrochromic behavior, highlighting their potential in electronic and display technologies. Additionally, chiral macrocyclic or linear pyridine carboxamides synthesized from related compounds have demonstrated antimicrobial activities, suggesting their utility in addressing antibiotic resistance (Chang & Liou, 2008), (Al-Salahi et al., 2010).
Eigenschaften
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-21-10-14(16(24-2)8-17(21)22)18(23)20-9-12-3-5-19-15(7-12)13-4-6-25-11-13/h3-8,10-11H,9H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZYHFLCLFVJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[(3-oxo-2-azabicyclo[2.2.1]heptan-1-yl)methyl]but-2-enamide](/img/structure/B2733658.png)

![Ethyl 6-{[(4-fluoro-3-methylphenyl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2733662.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2733663.png)




![1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2733672.png)
![Isopropyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2733673.png)



